molecular formula C18H17N3 B2511858 6-butyl-6H-indolo[2,3-b]quinoxaline CAS No. 327061-52-9

6-butyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2511858
CAS No.: 327061-52-9
M. Wt: 275.355
InChI Key: ANMMCAXLAPEYKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Butyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their planar fused ring structures, which contribute to their unique chemical and biological properties. The indoloquinoxaline scaffold is significant in medicinal chemistry due to its potential pharmacological activities, including antiviral, cytotoxic, and multidrug resistance modulating properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-butyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin derivatives with o-phenylenediamine under acidic conditions. Commonly used acids include acetic acid, formic acid, or hydrochloric acid . The reaction can be catalyzed by various agents such as copper-doped CdS nanoparticles or cerium (IV) oxide nanoparticles, which enhance the yield and efficiency of the process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing industrial catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Butyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine) or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different pharmacological activities.

Comparison with Similar Compounds

Uniqueness: 6-Butyl-6H-indolo[2,3-b]quinoxaline stands out due to its specific butyl substitution, which can enhance its lipophilicity and biological activity. This modification can lead to improved pharmacokinetic properties and increased efficacy in therapeutic applications .

Properties

IUPAC Name

6-butylindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3/c1-2-3-12-21-16-11-7-4-8-13(16)17-18(21)20-15-10-6-5-9-14(15)19-17/h4-11H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMMCAXLAPEYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.